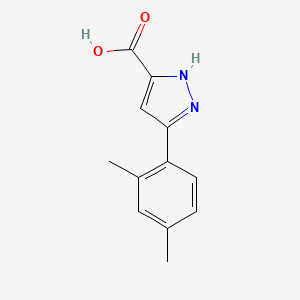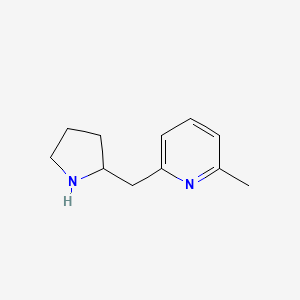
2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine” is characterized by a pyridine ring linked to a pyrimidine ring . The pyridine ring is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Applications De Recherche Scientifique
Synthesis of Zinc Complexes and Catalysis
A study by Darbre et al. (2002) explores the synthesis of zinc complexes with multidentate nitrogen ligands, including compounds structurally related to 2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine. These complexes exhibit potential as catalysts in aldol reactions, mimicking the active site of zinc-dependent class II aldolases, which could have implications in synthetic chemistry and enzymatic study analogs (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).
Pyrrolidine Synthesis and Biological Effects
The synthesis of pyrrolidines, which are closely related to the structure of 2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine, has been studied for their biological effects and potential industrial applications, such as in medicine and agrochemicals. Żmigrodzka et al. (2022) discussed the [3+2] cycloaddition reactions involving pyrrolidines, highlighting their importance in producing compounds with significant biological activity (Żmigrodzka et al., 2022).
Discovery of PDE9A Inhibitors
Verhoest et al. (2012) identified a novel PDE9A inhibitor for the treatment of cognitive disorders, showcasing the application of related pyridine and pyrrolidine compounds in the development of new therapeutic agents. This work emphasizes the significance of these compounds in medicinal chemistry and drug discovery (Verhoest et al., 2012).
Coordination Chemistry and Supramolecular Applications
Research by Schubert and Eschbaumer (1999) on the synthesis of 2,6-bis(trimethyltin)pyridine for Stille-type coupling procedures demonstrates the utility of pyridine derivatives in the preparation of complex ligands for supramolecular chemistry. These findings contribute to the development of novel materials and catalysts (Schubert & Eschbaumer, 1999).
Synthesis and Characterization of Complexes
Further studies, such as those conducted by Cosford et al. (2003), focus on the synthesis and characterization of metal complexes involving pyridine derivatives, highlighting their potential as selective agents in pharmacology and materials science (Cosford et al., 2003).
Propriétés
IUPAC Name |
2-methyl-6-(pyrrolidin-2-ylmethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-2-5-11(13-9)8-10-6-3-7-12-10/h2,4-5,10,12H,3,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTNPAAJTSQMEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1351310.png)
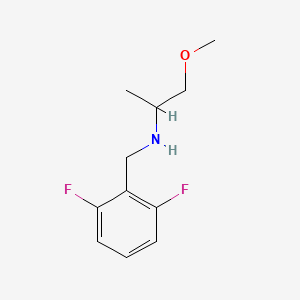
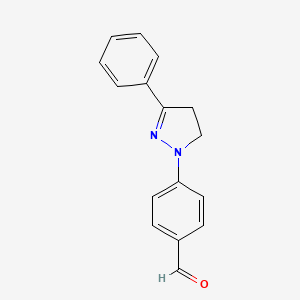
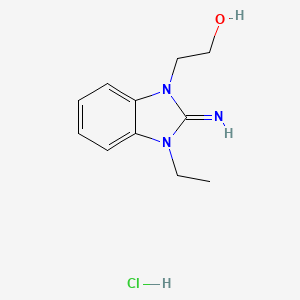
![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)
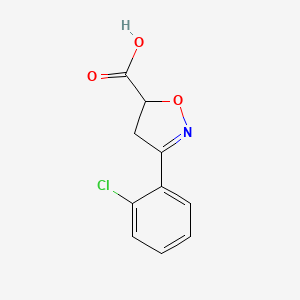
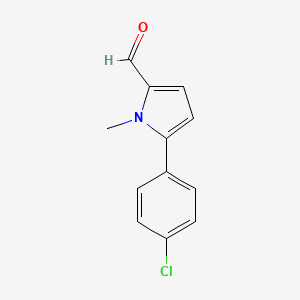
![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)


![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)

